molecular formula C14H23ClN2 B2398305 N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride CAS No. 1353979-74-4

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride

Cat. No.: B2398305
CAS No.: 1353979-74-4
M. Wt: 254.8
InChI Key: RBRZHVHYQVDUGV-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride typically involves the reductive amination of N-Methyl-4-piperidone with 4-methylbenzylamine. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions usually involve a solvent like methanol or ethanol and are conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactions and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-piperidone: A precursor in the synthesis of N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride.

    4-Methylbenzylamine: Another precursor used in the synthesis.

    Piperidine: The parent compound, which is a common structural motif in many pharmaceuticals.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-N-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-5-7-13(8-6-12)11-16(2)14-4-3-9-15-10-14;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRZHVHYQVDUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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